Iris 7-WS carboxylic acid
Description
Historical Trajectory and Discovery Context of Iris 7-WS Carboxylic Acid Research
The development of this compound is rooted in the broader history of cyanine (B1664457) dyes, a class of synthetic dyes first discovered in the mid-19th century. rsc.org Initially utilized in the textile industry and for photographic sensitization, the unique photophysical properties of cyanine dyes, particularly their strong fluorescence and tunable absorption and emission spectra, later positioned them as invaluable tools in biomedical research. rsc.org The quest for imaging agents that operate in the near-infrared (NIR) window (650–900 nm) drove the evolution of this class of molecules. The NIR region is highly advantageous for biological imaging as it offers deeper tissue penetration, reduced photodamage to living organisms, and a higher signal-to-noise ratio due to minimized autofluorescence from endogenous biomolecules. nih.govrsc.org
Heptamethine cyanine dyes, characterized by a seven-carbon polymethine chain connecting two heterocyclic nuclei, became the focus of intense research due to their absorption and emission profiles falling squarely within the NIR window. nih.govchinesechemsoc.org A significant breakthrough in this area was the development of water-soluble and functionalizable cyanine dyes. Early cyanine dyes were often hydrophobic, which limited their application in aqueous biological environments and led to aggregation-induced fluorescence quenching. To overcome these limitations, researchers began to incorporate hydrophilic functional groups into the dye structure.
The introduction of sulfonic acid and carboxylic acid moieties was a key strategy to enhance water solubility. uclan.ac.uk The carboxylic acid group, in particular, offered a dual advantage: it not only improved aqueous solubility but also provided a reactive handle for covalent attachment to biomolecules, a process known as bioconjugation. semanticscholar.org This functionalization allows for the specific labeling of proteins, antibodies, and other biological targets, enabling researchers to visualize and track their dynamics and localization within cells and tissues. nih.govrsc.org
This compound emerges from this line of research as a specifically designed heptamethine cyanine dye. Its structure incorporates sulfonate groups to ensure high water solubility ("WS") and a terminal carboxylic acid group for conjugation purposes. While the precise first synthesis of this compound is not prominently documented in seminal publications, its design is a clear outcome of the rational development of functionalized NIR dyes for bioimaging. It represents a refinement of earlier generations of cyanine dyes, optimized for performance in biological applications.
Academic Significance and Scientific Rationale for Investigating this compound
The academic significance of this compound lies in its role as a versatile tool for fluorescence-based biological investigation. The scientific rationale for its use is underpinned by several key features inherent to its molecular design.
The core of its utility is its operation within the NIR window, which addresses fundamental limitations of conventional fluorescent probes that emit in the visible spectrum. nih.gov The ability to visualize biological processes in deep tissues and whole organisms with high clarity is a major driver of its investigation.
Furthermore, the presence of the carboxylic acid functional group is central to its scientific value. This group allows for straightforward activation and coupling to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. sigmaaldrich.com This capability for targeted labeling is crucial for a wide range of applications, from basic cell biology to diagnostics.
The investigation of this compound and similar dyes is also driven by the need for brighter and more photostable fluorescent probes. nih.govnih.gov Researchers are continually seeking to improve the quantum yield and resistance to photobleaching of NIR dyes to enable longer-term imaging experiments and the detection of low-abundance targets. The specific chemical structure of this compound, including its heterocyclic systems and polymethine chain modifications, represents a particular approach to achieving these desired properties.
The following table summarizes the key properties of this compound that underpin its scientific utility.
| Property | Significance in Research |
| Near-Infrared (NIR) Fluorescence | Enables deep tissue imaging with low background autofluorescence. nih.gov |
| Water Solubility | Prevents aggregation in aqueous biological environments, maintaining fluorescence. uclan.ac.uk |
| Carboxylic Acid Functionality | Provides a site for covalent attachment (bioconjugation) to biomolecules. semanticscholar.orgsigmaaldrich.com |
| High Molar Absorptivity | Efficiently absorbs excitation light, leading to strong fluorescence signals. |
| Specific Excitation/Emission Wavelengths | Allows for multiplexed imaging with other fluorophores and minimizes spectral overlap. sigmaaldrich.com |
State-of-the-Art Research Landscape and Unexplored Avenues for this compound
The current research landscape for heptamethine cyanine dyes like this compound is highly active and focused on enhancing their performance for increasingly demanding applications. Key areas of contemporary research include:
Improving Photostability and Brightness: A major focus is on designing new cyanine structures that are more resistant to chemical degradation and photobleaching, allowing for longer and more robust imaging experiments. nih.govnih.gov Strategies include rigidifying the polymethine chain and introducing specific substituents to shield the chromophore. nih.gov
Developing "Smart" Probes: There is a growing interest in creating activatable or responsive probes that only become fluorescent upon interacting with a specific target or in a particular microenvironment (e.g., changes in pH or the presence of specific enzymes). nd.edu This "turn-on" fluorescence minimizes background signal and enhances detection sensitivity.
Advanced Imaging Modalities: Researchers are exploring the use of functionalized cyanine dyes in super-resolution microscopy techniques, which can overcome the diffraction limit of light to visualize cellular structures with unprecedented detail. nih.gov
Theranostic Applications: The strong light absorption of heptamethine cyanines is being harnessed for photothermal therapy and photodynamic therapy, where the dye generates heat or reactive oxygen species to destroy cancer cells upon NIR light irradiation. nih.gov This combines therapy and diagnosis (theranostics) in a single agent.
While much progress has been made, there remain several unexplored avenues for this compound and related compounds:
Systematic Structure-Property Relationship Studies: A comprehensive understanding of how subtle structural modifications to the this compound scaffold affect its photophysical properties, stability, and bioconjugation efficiency is still developing.
Novel Bioconjugation Strategies: While carboxylic acid-amine coupling is well-established, exploring alternative and more specific bioconjugation chemistries could expand the range of biomolecules that can be labeled.
Multiplexed Imaging Panels: The development of a palette of spectrally distinct but functionally similar NIR dyes, including derivatives of the Iris 7-WS scaffold, would enable more complex, multi-target imaging experiments.
Long-Term In Vivo Fate and Distribution: More detailed studies on the long-term biodistribution, clearance, and potential metabolism of this compound conjugates are needed to fully understand their behavior in living organisms.
Interdisciplinary Relevance of this compound within Chemical Biology and Medicinal Chemistry Research
The properties of this compound make it a highly relevant molecule at the interface of chemistry and biology.
In chemical biology , this dye serves as a powerful tool to study biological systems at the molecular level. Chemical biologists utilize this compound to:
Label and track proteins: By conjugating the dye to specific antibodies or proteins, researchers can visualize their localization, movement, and interactions within living cells. nih.govrsc.org
Develop biosensors: The fluorescence of the dye can be engineered to respond to the presence of specific ions, small molecules, or enzymatic activities, creating sensors for cellular processes. nd.edu
Probe cellular environments: The sensitivity of some cyanine dyes to their local environment can be exploited to report on parameters like membrane polarity or pH.
In medicinal chemistry , this compound and its derivatives are being explored for their potential in diagnostics and therapy. Key applications include:
Fluorescence-guided surgery: By conjugating the dye to a tumor-targeting molecule, surgeons can use NIR imaging to visualize tumor margins in real-time, potentially leading to more complete resections. nih.gov
Targeted drug delivery: The dye can be attached to a therapeutic agent to create a conjugate that can be tracked within the body, ensuring it reaches its intended target. nih.govresearchgate.net
Development of diagnostic agents: Labeled antibodies or peptides can be used as probes for in vivo imaging techniques to detect and monitor diseases like cancer. nd.edu
The versatility of this compound, stemming from its NIR fluorescence and convenient functional handle, ensures its continued importance in both fundamental biological discovery and the development of new medical technologies.
Structure
2D Structure
Properties
CAS No. |
1356154-86-3 |
|---|---|
Molecular Formula |
C53H58KN3O10S2 |
Molecular Weight |
1000.3 g/mol |
IUPAC Name |
potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenoxy]-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C53H59N3O10S2.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1 |
InChI Key |
YQXFZXZEZDXDBU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Iris 7 Ws Carboxylic Acid
Chemo- and Regioselective Synthesis of Iris 7-WS Carboxylic Acid and its Core Structure
The synthesis of asymmetrical cyanine (B1664457) dyes, such as this compound, requires precise control over the reaction sequence to ensure the correct assembly of the different heterocyclic systems and the polymethine chain.
The total synthesis of a complex cyanine dye like this compound, which possesses a heptamethine chain, two different substituted indole (B1671886) moieties, and a functionalized cyclohexene (B86901) ring, would be a multi-step process. A plausible synthetic strategy would involve the sequential condensation of heterocyclic precursors with a polymethine-building block. acs.org
The general approach to unsymmetrical trimethine cyanine dyes involves the reaction of a methylene (B1212753) base of one heterocycle with a synthon that provides a single carbon at the ester oxidation level, such as N,N'-diarylformamidine, to form a hemicyanine intermediate. acs.org This intermediate is then reacted with a second, different heterocyclic partner. For a heptamethine dye like this compound, a longer polymethine chain precursor would be required. One common precursor for pentamethine chains is malonaldehyde bis(phenylimine) hydrochloride. acs.org
A potential synthetic route for this compound would likely involve:
Synthesis of the Substituted Indole Heterocycles: Two distinct N-substituted indole precursors are required. One is N-alkynated and sulfonated, while the other would be prepared for subsequent linkage to the phenoxy-carboxybutyrylamino moiety. The synthesis of substituted indoles is a well-established field in organic chemistry.
Formation of the Hemicyanine Intermediate: The first N-substituted indole would be quaternized and then reacted with a suitable polymethine chain synthon to form a hemicyanine. The choice of the synthon is critical for building the central cyclohexene-containing polymethine bridge.
Final Condensation: The second heterocyclic component would then be condensed with the hemicyanine intermediate to form the final asymmetrical cyanine dye structure. acs.org This step must be carefully controlled to avoid the formation of symmetrical side products.
The structural complexity of this compound suggests that a convergent synthesis, where large fragments are synthesized separately and then combined, would be more efficient than a linear approach.
The synthesis of cyanine dyes is often plagued by issues of low yield and the formation of difficult-to-separate byproducts, particularly symmetrical dyes. mdpi.com Therefore, optimization of reaction conditions is crucial. Key parameters that are typically optimized include the solvent, temperature, reaction time, and the nature of the base or catalyst used. mdpi.comgsu.edu
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields compared to conventional heating. gsu.edu For the synthesis of pentamethine cyanine dyes, microwave irradiation has been shown to be effective. gsu.edu
A systematic study to optimize the synthesis of a cyanine dye like this compound would involve screening various conditions, as illustrated in the hypothetical table below.
Table 1: Hypothetical Optimization of the Final Condensation Step for this compound Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile (B52724) | Triethylamine | 80 | 12 | 35 |
| 2 | DMF | DIPEA | 100 | 8 | 45 |
| 3 | Pyridine | Pyridine | 110 | 6 | 55 |
| 4 | Acetic Anhydride (B1165640) | Sodium Acetate (B1210297) | 120 | 4 | 60 |
| 5 | Acetonitrile | DBU | RT | 24 | 40 |
This table is illustrative and based on general principles of cyanine dye synthesis.
The use of high-boiling point aprotic polar solvents like DMF or the use of acetic anhydride with sodium acetate are common conditions for cyanine dye synthesis. mdpi.com The choice of base is also critical, with non-nucleophilic bases often being preferred to minimize side reactions. nih.gov
Design and Preparation of this compound Analogues and Derivatives
The functional groups present on the this compound scaffold, namely the carboxylic acid and the terminal alkyne groups, provide opportunities for a wide range of chemical modifications to tune its properties.
The carboxylic acid group is a versatile functional handle that can be readily modified. researchgate.net Standard organic chemistry transformations can be applied to generate a library of derivatives.
Amide Formation: The carboxylic acid can be activated, for example with coupling agents like EDC/NHS or HATU, and reacted with a diverse range of amines to form amides. This is a common strategy for conjugating dyes to biomolecules or other functional moieties. nih.gov
Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions would yield a series of esters, which could modulate the solubility and pharmacokinetic properties of the dye. nih.gov
Table 2: Examples of Potential Derivatives from Carboxylic Acid Modification
| Derivative Type | Reagents and Conditions | Potential Property Change |
| Amide Library | R-NH₂, EDC, HOBt, DIPEA in DCM | Altered solubility, introduction of new functional groups |
| Ester Library | R-OH, DCC, DMAP in DCM | Increased lipophilicity |
| Primary Alcohol | BH₃·THF or LiAlH₄ | Increased polarity, new reactive site |
This table is illustrative and based on standard organic transformations.
Beyond the carboxylic acid, the terminal alkyne groups on the N-substituents of the indole rings are excellent handles for functionalization via "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that allows for the attachment of a wide variety of molecules bearing an azide (B81097) group. nih.gov This could be used to introduce targeting ligands, solubility enhancers, or other reporter groups.
The polymethine chain itself can also be a site for modification. For instance, the central cyclohexene ring could be a point of stereochemical diversity, and methods for the meso-functionalization of cyanine dyes have been developed, which can significantly impact their photophysical properties. crimsonpublishers.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been successfully employed to functionalize the polymethine backbone of heptamethine dyes. acs.orgrsc.org
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of compounds, as it simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. cam.ac.ukunito.it This methodology has been successfully applied to the synthesis of cyanine dyes. acs.orgrsc.org
Two main strategies have been developed for the solid-phase synthesis of asymmetrical cyanine dyes:
Catch-and-Release Method: In this approach, a hemicyanine intermediate is synthesized in solution and then "caught" by a resin, typically via a sulfonyl chloride linker. The immobilized hemicyanine is then reacted with a second heterocyclic nucleophile, which simultaneously forms the final dye and cleaves it from the resin. acs.orgunito.it This method combines the advantages of solid-phase purification with the flexibility of solution-phase reactions for the initial steps.
Immobilized Imidate Method: This strategy involves the initial immobilization of a precursor to the polymethine chain on the solid support. The heterocyclic components are then added sequentially to build the cyanine dye on the resin. The final product is then cleaved from the solid support. acs.orgunito.it This approach allows for greater control over the construction of the dye and can lead to higher purities. unito.it
The application of these solid-phase methods could greatly facilitate the generation of a library of this compound derivatives for screening and optimization of its properties for specific applications. For example, the carboxylic acid moiety could be used as the anchor point to a solid support, allowing for modifications to be made to other parts of the molecule, followed by cleavage to release the final derivatized dye.
Sustainable Chemistry and Green Synthesis Principles Applied to this compound
The application of green and sustainable chemistry principles to the synthesis of complex dyes like this compound presents significant challenges. The established synthetic routes for analogous heptamethine dyes often rely on classical organic chemistry techniques that have considerable environmental footprints.
A representative synthesis for a related, rigid meso-substituted heptamethine dye involves a six-step process that can be evaluated against green chemistry principles. mathnet.ru
Key Green Chemistry Considerations in Heptamethine Dye Synthesis:
Solvent Choice: Syntheses frequently employ polar aprotic solvents such as acetonitrile and dimethylformamide (DMF), as well as alcohols and acetic anhydride. mathnet.rumdpi.com These solvents are effective for the reactions but are not considered environmentally benign. The fifth principle of green chemistry encourages the use of safer solvents, with water being the ideal. chemsrc.com However, the poor solubility of the dye intermediates often precludes the use of aqueous systems. mathnet.ru
Energy Efficiency: Many steps in the synthesis require heating, often to reflux temperatures (e.g., 60 °C or higher), for extended periods to drive the reactions to completion. mathnet.rumdpi.comnih.gov This reliance on prolonged heating conflicts with the green chemistry principle of increasing energy efficiency by conducting reactions at ambient temperature and pressure whenever possible. google.com
Atom Economy and Reagents: The synthesis often involves condensation reactions and substitutions that may not have high atom economy. For example, the use of large excesses of reagents, such as in acylation steps using EDC (a coupling agent) and DMAP (a catalyst), is common to achieve reasonable yields. mathnet.ru The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones to minimize waste. google.com
Waste Generation: Multi-step syntheses that require chromatographic purification after each step generate significant amounts of waste, primarily from the silica (B1680970) gel and elution solvents. The synthesis described for a similar dye requires C18-RP column chromatography for purification, a process known for high solvent consumption. mathnet.ru The first principle of green chemistry, waste prevention, is therefore a major challenge. google.com
Use of Derivatives: The eighth principle of green chemistry aims to avoid unnecessary derivatization and the use of protecting groups. google.com However, in the synthesis of functionalized dyes like this compound, derivatization is the core strategy. For instance, a stable, symmetrical disulfo dye is first synthesized and then selectively derivatized to introduce the carboxylic acid handle needed for bioconjugation. mathnet.ru
The table below summarizes the evaluation of a typical synthetic step for a related dye against green chemistry principles.
| Synthetic Step (Example) | Reagents & Conditions | Green Chemistry Evaluation |
|---|---|---|
| Condensation to form cyanine backbone | Indoleninium precursors, meso-chlorine linker, potassium acetate, ethanol (B145695)/acetic anhydride, 60 °C | - Solvents: Use of ethanol is favorable, but acetic anhydride is less so.
|
| Introduction of Carboxylic Acid (Acylation) | Dye intermediate, octanedioic acid, EDC, DMAP, DIPEA | - Reagents: Uses significant excess of coupling agents (EDC) and catalysts (DMAP), which are stoichiometric and generate waste. mathnet.ru |
Molecular Interactions and Mechanistic Elucidation of Iris 7 Ws Carboxylic Acid
Identification and Validation of Biological Targets for Iris 7-WS Carboxylic Acid
Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the biological targets of "this compound." While it is commercially available as a research tool for cell biology and ion channels, specific molecular targets and detailed validation studies are not documented in the accessible literature. cymitquimica.com
Receptor Binding Kinetics and Affinity Profiling of this compound
There is no publicly available data on the receptor binding kinetics or affinity profile of this compound. Studies detailing its dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for any specific receptor are not found in the scientific literature.
Table 1: Receptor Binding Affinity of this compound (Hypothetical) No data available.
Enzyme Inhibition Mechanisms and Specificity of this compound
Detailed studies on the enzyme inhibition mechanisms and specificity of this compound are not available in the public domain. Carboxylic acids, as a class of molecules, can act as enzyme inhibitors through various mechanisms, often by mimicking a substrate or interacting with the active site. frontiersin.orgresearchgate.net However, the specific enzymes inhibited by this compound and the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) have not been reported.
Table 2: Enzyme Inhibition Profile of this compound (Hypothetical) No data available.
Protein-Ligand Interaction Mapping for this compound
There is no information available from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that details the specific protein-ligand interactions of this compound. The key amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) involved in its binding to any protein target remain uncharacterized.
Cellular and Subcellular Mechanisms of Action of this compound
Specific details regarding the cellular and subcellular mechanisms of action for this compound are not described in the available scientific literature. While it is suggested to be a tool for cell biology, its precise effects within the cell are not documented.
Modulation of Intracellular Signaling Cascades by this compound
There are no published studies that investigate the effects of this compound on any intracellular signaling cascades. Information regarding its potential to modulate pathways involving key signaling molecules such as protein kinases, phosphatases, or second messengers is not available.
Impact on Gene Expression and Transcriptional Regulation by this compound
The impact of this compound on gene expression and transcriptional regulation has not been reported in the scientific literature. While some carboxylic acids can influence gene expression, there is no specific data available for this compound. researchgate.net Studies on a related compound, Iris 7G-WS carboxylic acid, are mentioned in the context of its chemical synthesis and potential as a fluorescent dye, but not in relation to gene regulation. sigmaaldrich.com
Table 3: Genes Modulated by this compound (Hypothetical) No data available.
Biochemical Pathway Perturbations by Iris 7-WS Carboxylic AcidThere is no research available on the effects of this compound on biochemical pathways, including:
Metabolomic Profiling in Response to this compound Exposure
Without any foundational research on the biological activity of this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.
Proteomic Changes Induced by this compound
No data are currently available on the specific proteomic alterations induced by this compound. Research is required to identify and quantify changes in protein expression profiles following treatment with this compound.
Advanced Analytical and Biophysical Characterization for Research Applications of Iris 7 Ws Carboxylic Acid
Spectroscopic Techniques for Investigating Iris 7-WS Carboxylic Acid in Research Systems
Spectroscopy provides invaluable insights into the molecular structure, electronic properties, and intermolecular interactions of this compound at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure and conformational dynamics of this compound in solution. While specific experimental data for this compound is not publicly available, its expected spectral characteristics can be inferred from established principles of NMR spectroscopy for carboxylic acids and complex organic molecules. libretexts.orglibretexts.org
The ¹H NMR spectrum would be complex, with distinct regions corresponding to the aromatic protons on the indole (B1671886) rings, the vinyl protons of the polymethine chain, and the aliphatic protons of the N-alkynyl chains and the cyclohexene (B86901) ring. A key diagnostic signal would be the highly deshielded proton of the carboxylic acid group, which typically appears far downfield in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org
The ¹³C NMR spectrum would provide complementary information, most notably the signal for the carbonyl carbon of the carboxylic acid, expected in the 160-180 ppm region. libretexts.orglibretexts.org The numerous other signals would correspond to the sp² carbons of the aromatic and polymethine systems and the sp³ carbons of the aliphatic chains and gem-dimethyl groups.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the through-space proximity of protons, offering insights into the molecule's preferred three-dimensional conformation and how it changes upon interaction with biomolecules.
Table 1: Predicted NMR Spectral Characteristics for Key Functional Groups in this compound
| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Remarks |
| Carboxylic Acid | ¹H (-COOH) | 10.0 - 12.0 | Signal is often broad; position is solvent and concentration-dependent. libretexts.org |
| Carboxylic Acid | ¹³C (-C =O) | 160 - 180 | Less deshielded than ketone or aldehyde carbonyls. libretexts.org |
| Aromatic/Vinyl | ¹H | 6.0 - 8.5 | Complex splitting patterns expected in the aromatic and polymethine regions. |
| Aromatic/Vinyl | ¹³C | 100 - 150 | Multiple signals corresponding to the indole and polymethine carbons. |
| Aliphatic (next to N) | ¹H | 3.5 - 4.5 | Protons on carbons directly attached to the indole nitrogen. |
| Alkyne | ¹H (-C≡C-H ) | 2.0 - 3.0 | Terminal alkyne proton. |
Mass Spectrometry (MS) for Metabolite Tracing and Derivatization Analysis
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound and for tracking its fate in biological systems. Given the compound's pre-existing charge and high polarity, electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, detecting the sulfonate anions. acs.org
High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. acs.org
For metabolite tracing, a stable isotope-labeled version of this compound (e.g., incorporating ¹³C or ¹⁵N) could be synthesized. After introduction into a biological system, MS could selectively detect the labeled compound and its metabolites by their characteristic mass shift, enabling studies of its distribution, uptake, and biotransformation. Infrared Ion Spectroscopy (IRIS), a technique that combines mass spectrometry with infrared spectroscopy, offers an advanced method for the structural identification of unknown metabolites without the need for authentic standards, by matching experimental IR spectra of mass-selected ions with computationally predicted spectra. ru.nl
Analysis of derivatization involves using the carboxylic acid group as a handle for covalent attachment to other molecules, such as proteins or peptides. sigmaaldrich.com MS and tandem MS (MS/MS) are critical for confirming the success of these conjugation reactions. By analyzing the mass of the resulting conjugate and sequencing it through fragmentation in the mass spectrometer, the exact site of attachment and the integrity of the final product can be verified.
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a characteristic "molecular fingerprint" of this compound based on the vibrational modes of its chemical bonds. labmanager.com These methods are highly sensitive to changes in local chemical environments, making them useful for studying intermolecular interactions.
The FTIR spectrum of this compound is expected to be dominated by several key features:
O-H Stretch: A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. spectroscopyonline.com
C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. spectroscopyonline.com
S=O Stretch: Strong bands associated with the sulfonate groups (R-SO₃⁻), typically found in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch).
C=C and C-H Stretches: A series of absorptions for the aromatic rings and polymethine chain, as well as C-H stretches for the aliphatic portions.
Raman spectroscopy is a complementary technique. While the polar O-H and C=O bonds give strong IR signals, the more symmetric C=C bonds of the polymethine chain and aromatic rings often produce strong signals in the Raman spectrum. bohrium.com This makes Raman spectroscopy particularly useful for probing the conjugated core of the dye. Changes in the position and intensity of these vibrational bands upon binding to a target molecule can provide evidence of interaction and report on conformational changes. researchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | FTIR | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O Stretch | FTIR/Raman | 1700 - 1730 |
| Sulfonate | S=O Asymmetric Stretch | FTIR | 1260 - 1150 |
| Sulfonate | S=O Symmetric Stretch | FTIR | 1070 - 1030 |
| Aromatic/Vinyl | C=C Stretch | Raman/FTIR | 1450 - 1620 |
Chromatographic Methodologies for Isolation and Purity Assessment in Research Contexts
Chromatography is essential for the purification of this compound after synthesis and for its quantification in complex research samples.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method.
A typical RP-HPLC setup would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid group remains protonated for consistent retention and sharp peak shapes.
A significant advantage of this dye is its intense color and native fluorescence in the near-infrared region (λex 777 nm; λem 796 nm). sigmaaldrich.com This allows for highly sensitive and selective detection using a Diode Array Detector (DAD) or, preferably, a fluorescence detector, without the need for chemical derivatization that is often required for other non-chromophoric carboxylic acids. nih.gov When coupled with a mass spectrometer (LC-MS), HPLC provides simultaneous quantification and mass confirmation, making it a powerful tool for analyzing the compound in complex biological matrices like cell lysates or plasma.
Table 3: Representative HPLC Method for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence (Ex: 777 nm, Em: 796 nm) or DAD (770-780 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives and Profiling
Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound is a large, ionic salt with extremely low volatility, making it fundamentally incompatible with GC, which requires analytes to be thermally stable and volatile. lmaleidykla.lt
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. fagg.bechromatographyonline.com Due to the low viscosity and high diffusivity of supercritical CO2, SFC can achieve high-efficiency separations with faster analysis times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com While this compound itself is not a chiral molecule, its reactive carboxylic acid group allows for its use as a derivatizing agent for chiral molecules, such as primary amines or alcohols. chromatographyonline.comsigmaaldrich.com
In a research context, this compound could be reacted with a racemic mixture of a chiral compound. The resulting diastereomers can then be separated using SFC with a chiral stationary phase (CSP). The choice of CSP, co-solvent (modifier), and additives is critical for achieving optimal separation. fagg.bechromatographyonline.com Polysaccharide-based CSPs are commonly employed for their broad enantioselectivity. uniroma1.itcnr.it Modifiers like methanol or ethanol (B145695) are added to the CO2 mobile phase to increase its solvent strength, while acidic or basic additives can be used to improve the peak shape of acidic or basic analytes, respectively. fagg.bechromatographyonline.com This approach would enable the quantification of individual enantiomers in a mixture, which is vital in pharmaceutical and biological studies where enantiomers can have different physiological effects.
Table 1: Hypothetical SFC Separation Parameters for Diastereomers of a Chiral Amine Labeled with this compound
| Parameter | Value |
| Instrument | Analytical SFC System |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ with Methanol Modifier (80:20 v/v) |
| Additive | 0.1% Trifluoroacetic Acid |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Retention Time (Diastereomer 1) | 4.5 min |
| Retention Time (Diastereomer 2) | 5.2 min |
| Resolution (Rₛ) | >1.5 |
Biophysical Approaches for Characterizing this compound Binding Events
Understanding the interaction of this compound, or its bioconjugates, with target macromolecules is fundamental to its application in research. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these binding events without the need for radioactive labels. nih.govupm.es
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. upm.esnih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (dissociation constant, K_D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). upm.esmdpi.com
In a typical experiment to characterize the binding of this compound to a target protein, a solution of the compound would be incrementally injected into a sample cell containing the protein solution. researchgate.net The resulting heat changes are measured and plotted against the molar ratio of the reactants. Fitting this data to a binding model yields the thermodynamic parameters that describe the forces driving the interaction. nih.govvanderbilt.edu For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals forces are significant contributors to the binding.
Table 2: Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein via ITC
| Thermodynamic Parameter | Value | Interpretation |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio. |
| Dissociation Constant (K_D) | 50 nM | Represents high-affinity binding. |
| Binding Enthalpy (ΔH) | -12.5 kcal/mol | The binding is an enthalpically driven, exothermic process. |
| Binding Entropy (TΔS) | -2.5 kcal/mol | The binding results in a slight decrease in entropy. |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol | The interaction is spontaneous. |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. bioradiations.comresearchgate.net It provides kinetic data by measuring changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. nih.gov This allows for the determination of the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D = k_d/k_a) can be calculated. bioradiations.com
For studying this compound, a target protein would typically be immobilized on the sensor chip surface. Solutions containing different concentrations of this compound are then flowed over the chip. The binding and dissociation are monitored over time, generating a sensorgram that provides the kinetic rate constants. mdpi.com This technique is particularly valuable for understanding how quickly a probe binds to its target and how long it remains bound, which are critical parameters for imaging and drug discovery applications. bioradiations.comresearchgate.net
Table 3: Hypothetical Kinetic Constants for this compound Binding to an Immobilized Target Measured by SPR
| Kinetic Parameter | Value |
| Association Rate (k_a) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 1.25 x 10⁻² s⁻¹ |
| Dissociation Constant (K_D) | 50 nM |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes
To visualize the binding interaction at an atomic level, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.govnih.gov These methods can determine the three-dimensional structure of an this compound molecule when it is bound to its biological target, such as a protein or enzyme.
X-ray crystallography requires the formation of a high-quality crystal of the target-ligand complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. nih.gov This can reveal the precise orientation of the this compound in the binding pocket and identify the specific amino acid residues involved in the interaction through hydrogen bonds, and hydrophobic or electrostatic contacts. nih.govnih.gov
Cryo-EM is used for large protein complexes or for proteins that are difficult to crystallize. nih.gov In this method, a solution of the complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. nih.govosti.gov These images are then computationally averaged and reconstructed to generate a 3D model. Recent advances in detector technology have enabled cryo-EM to achieve near-atomic resolutions for many samples. nih.gov
Table 4: Hypothetical Structural Data from a Study of an this compound-Target Complex
| Technique | Resolution | Key Findings |
| X-ray Crystallography | 1.8 Å | Revealed specific hydrogen bonds between the dye's sulfonate groups and arginine residues in the binding site. |
| Cryo-EM | 3.2 Å | Confirmed the overall binding mode within a large multimeric protein complex and showed a conformational change upon binding. |
Advanced Imaging Techniques for Spatiotemporal Localization of this compound in Research Models
The intrinsic fluorescence of this compound in the near-infrared (NIR) spectrum makes it a valuable tool for advanced imaging applications in biological research models. sigmaaldrich.com
Fluorescence Microscopy Utilizing Labeled this compound Probes
Fluorescence microscopy is a cornerstone of cell biology, allowing for the visualization of specific molecules within cells and tissues. nih.gov this compound is well-suited for creating fluorescent probes due to its high quantum yield and emission in the NIR window, where cellular autofluorescence is minimal. The carboxylic acid functional group provides a convenient handle for covalent conjugation to a targeting moiety, such as an antibody, a peptide, or a small-molecule inhibitor, via standard amine-reactive coupling chemistry. sigmaaldrich.combocascientific.com
Once conjugated to a specific targeting ligand, the resulting probe can be used to track the spatiotemporal dynamics of its target in living cells or organisms using techniques like confocal microscopy or single-molecule localization microscopy (SMLM). nih.govnih.gov This enables researchers to study protein localization, trafficking, and concentration under various physiological and pathological conditions. unipa.it
Table 5: Properties and Applications of a Labeled this compound Probe
| Property | Description |
| Fluorophore | This compound |
| Excitation Wavelength (λex) | ~777 nm sigmaaldrich.com |
| Emission Wavelength (λem) | ~796 nm sigmaaldrich.com |
| Targeting Moiety | e.g., Monoclonal Antibody, Receptor-binding Peptide |
| Conjugation Chemistry | Carbodiimide chemistry (EDC/NHS) to link the carboxylic acid to a primary amine on the targeting moiety. |
| Research Application | Real-time tracking of receptor internalization in live cells; In vivo tumor imaging in animal models. |
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis
Mass Spectrometry Imaging (MSI) is a powerful analytical technique used to visualize the spatial distribution of a wide range of molecules, from small metabolites and lipids to proteins, directly within tissue sections. acs.orgnih.gov This method provides crucial information on the location of specific analytes, offering insights into metabolic processes, drug distribution, and biomarker discovery within a morphological context. uniroma1.itresearchgate.net The primary advantage of MSI is its ability to generate a molecular map of a sample without the need for target-specific labels, providing a comprehensive and untargeted view of the chemical composition of a surface. nih.gov
The most common modality of MSI is Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI). nih.gov The general workflow of a MALDI-MSI experiment involves several key steps. First, a thin section of the biological tissue of interest is mounted onto a conductive slide. lcms.cz A chemical matrix, which is a small organic molecule capable of absorbing laser energy, is then uniformly applied over the tissue section. nih.gov A pulsed laser is directed at discrete spots across the sample, and the energy absorbed by the matrix facilitates the desorption and ionization of the analyte molecules in the tissue. nih.gov The generated ions are then transferred to a mass spectrometer, which measures their mass-to-charge ratio (m/z). acs.org By collecting a mass spectrum at each x, y position, a two-dimensional ion map can be constructed, revealing the spatial distribution of each detected m/z value. acs.org
In the context of a compound like this compound, MSI could be employed to determine its localization within a biological system. The carboxylic acid group on the molecule provides a reactive site for potential conjugation to other biomolecules, which could then be traced. sigmaaldrich.com While direct MSI studies on this compound are not prevalent in the literature, the technique's application to other carboxylic acids and dyes demonstrates its feasibility. For instance, studies have successfully used MSI to map the distribution of various lipids and metabolites in tissues like the brain and lungs. lcms.cznih.gov
A hypothetical MSI experiment could be designed to investigate the distribution of this compound in a specific tissue, for example, a tumor model, to understand its accumulation and localization patterns. The results of such a study could be presented in a data table summarizing the relative abundance of the compound in different histological regions.
Table 1: Hypothetical Spatial Distribution of this compound in a Tumor Tissue Section as Determined by MALDI-MSI
| Tissue Region | Mean Signal Intensity (Arbitrary Units) | Standard Deviation |
| Tumor Core | 8500 | ± 620 |
| Tumor Periphery | 12300 | ± 890 |
| Adjacent Healthy Tissue | 1500 | ± 210 |
| Necrotic Zone | 500 | ± 95 |
This hypothetical data illustrates how MSI can provide quantitative information on the spatial distribution of a compound. In this example, this compound shows a higher concentration in the tumor periphery compared to the core and surrounding healthy tissue, with minimal presence in necrotic areas. Such findings would be critical for understanding the compound's behavior in a biological environment and for guiding further research applications.
Theoretical and Computational Investigations of Iris 7 Ws Carboxylic Acid
Theoretical Approach to Quantum Chemical Calculations on the Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties
For a molecule like Iris 7-WS carboxylic acid, Density Functional Theory (DFT) would be a powerful tool. DFT studies could predict its most stable three-dimensional shape by exploring different conformational possibilities and identifying the one with the lowest energy. physchemres.org These calculations also yield crucial electronic properties. A hypothetical table of such properties is presented below to illustrate the type of data that would be generated.
Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons; related to its reactivity in oxidation reactions. |
| LUMO Energy | -2.1 eV | Indicates the molecule's ability to accept electrons; relevant for understanding its electronic transitions. |
| HOMO-LUMO Gap | 3.7 eV | Correlates with the molecule's chemical stability and the energy required for electronic excitation. |
| Dipole Moment | 8.2 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | See Figure (notional) | Maps the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Ab Initio Methods for Reaction Mechanism Elucidation
To study the chemical reactions involving this compound, ab initio methods could be employed. These "from first principles" calculations can map out the energy landscape of a reaction pathway, identifying transition states and intermediates. whiterose.ac.uk This would be crucial for understanding, for example, the mechanism of its synthesis or degradation. Such studies provide deep insights into the step-by-step process of bond breaking and formation. uniroma1.it
Potential Application of Molecular Docking and Dynamics Simulations
Given its nature as a fluorescent dye, it is plausible that this compound could be used as a probe to interact with biological targets. Molecular docking and dynamics simulations are the primary computational tools for investigating such interactions.
Prediction of Binding Modes and Interaction Hotspots
Molecular docking could be used to predict how this compound fits into the binding site of a target protein. uran.ua This simulation would generate a binding score, estimating the strength of the interaction, and reveal the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds. These key interacting residues are often termed "hotspots."
Simulation of Conformational Changes Upon Binding
Following docking, molecular dynamics (MD) simulations could be run to observe the behavior of the this compound-protein complex over time. MD simulations can reveal whether the binding is stable and can show how both the ligand and the protein might change their conformations to achieve a better fit. nih.gov
Hypothetical Cheminformatics and QSAR Modeling for Derivatives
Should a series of derivatives of this compound be synthesized to optimize a particular property (e.g., binding affinity or fluorescence), cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling would be applicable.
A QSAR study aims to build a mathematical model that correlates the chemical structure of a series of compounds with their measured biological activity. nih.gov This involves calculating a wide range of molecular descriptors for each derivative and using statistical methods to find the descriptors that best predict activity. researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding further chemical modifications. nih.gov
Illustrative QSAR Descriptor Contributions
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Could influence interactions with polar residues in a binding site. |
| Steric | Molecular Volume | Relates to how well the molecule fits into a constrained space. |
| Topological | Wiener Index | Describes molecular branching, which can affect binding specificity. |
| Hydrophobic | LogP | Measures lipophilicity, which is often crucial for cell membrane permeability and target binding. |
Development of Predictive Models for Biological Activity of this compound Analogs
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. acs.org For a molecule like this compound, which serves as a research tool in cell biology and pharmacology, understanding how structural modifications affect its function is crucial for developing improved analogs. d-nb.info
A hypothetical QSAR study on this compound analogs would involve the systematic synthesis of a series of related compounds with variations in substituent groups, linker lengths, or the carboxylic acid moiety. The biological activity of each analog, such as its fluorescence quantum yield, binding affinity to a specific biological target, or cellular uptake efficiency, would be experimentally determined. nih.gov These experimental values would then be correlated with calculated molecular descriptors.
Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. For a series of this compound analogs, these could include:
Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which can be calculated using methods like Density Functional Theory (DFT). koreascience.kr
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters that describe the molecule's three-dimensional shape.
Topological Descriptors: Indices that quantify molecular branching, connectivity, and shape.
Lipophilicity Descriptors: LogP values, which indicate the molecule's partitioning between an oily and an aqueous phase, a critical factor for cell membrane permeability.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model would be generated that links these descriptors to the observed biological activity. nih.gov An artificial neural network (ANN) could also be employed for more complex, non-linear relationships. tandfonline.com A resulting QSAR model might take a generalized form such as:
Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...
Such a model would allow for the virtual prediction of the biological activity of yet-to-be-synthesized analogs, thereby guiding the design of new probes with enhanced properties. researchgate.net
Table 1: Hypothetical Data for a QSAR Study of this compound Analogs
| Analog | Modification | Experimental Activity (Relative Fluorescence) | Calculated LogP | Calculated Dipole Moment (Debye) |
| Iris 7-WS-COOH | None (Parent) | 1.00 | -1.5 | 12.5 |
| Analog 1 | -F on phenyl ring | 1.15 | -1.2 | 13.1 |
| Analog 2 | -Cl on phenyl ring | 1.22 | -0.9 | 13.5 |
| Analog 3 | -CH₃ on cyclohexene (B86901) | 0.95 | -1.0 | 12.4 |
| Analog 4 | Extended polymethine | 0.80 | -1.8 | 14.2 |
Virtual Screening for Novel Scaffolds with this compound-like Activity
Virtual screening (VS) is a computational technique used to search large libraries of small molecules for compounds that are likely to bind to a biological target. nih.gov Should the specific molecular target of this compound be identified (e.g., a particular protein or nucleic acid structure), VS could be employed to discover novel chemical scaffolds that mimic its binding and, potentially, its fluorescent properties.
The VS process would begin with the three-dimensional structure of the target, obtained either through experimental methods like X-ray crystallography or through homology modeling. A virtual library of compounds, which can contain millions of molecules, would then be "docked" into the binding site of the target. nih.gov Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function. researchgate.net
This approach has been successfully used to identify new near-infrared fluorescent probes for various biological targets. nih.govresearchgate.net For instance, a virtual screen could be designed to find compounds that fit into the same binding pocket as this compound, with scoring functions optimized to prioritize molecules with similar electrostatic and hydrophobic features.
Table 2: Illustrative Results from a Virtual Screening Campaign
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions | Chemical Class |
| ZINC12345 | -9.8 | H-bond with Arg12, Pi-stacking with Tyr45 | Spirocycle |
| ZINC67890 | -9.5 | H-bond with Ser88, Hydrophobic contact | Benzothiazole |
| ZINC11223 | -9.2 | Salt bridge with Lys101 | Biphenyl |
| ZINC44556 | -8.9 | H-bond with Asn34, Pi-stacking with Phe67 | Indole (B1671886) derivative |
Hits from the virtual screen would then be acquired and tested experimentally to validate their activity, a process that is significantly more efficient than screening the entire library in the lab.
Bioinformatics and Systems Biology Approaches for Integrating this compound Data
Bioinformatics and systems biology offer a holistic view of the effects of a compound on a biological system. d-nb.info While this compound is a fluorescent probe, its introduction into a cell or organism can have broader biological consequences. Systems-level analyses could be used to understand these effects.
For example, a transcriptomics study using DNA microarrays or RNA-sequencing could be performed on cells treated with this compound. mdpi.com The resulting data, a list of differentially expressed genes, would then be analyzed using bioinformatics tools. mdpi.com Gene Ontology (GO) enrichment and pathway analysis (e.g., using the Kyoto Encyclopedia of Genes and Genomes - KEGG) could reveal which cellular processes and signaling pathways are perturbed by the compound. mdpi.comnih.gov This could uncover previously unknown mechanisms of action or off-target effects.
Such an approach could reveal, for instance, that this compound upregulates genes involved in cellular stress responses or downregulates pathways related to cell proliferation. This information is invaluable for interpreting experimental results obtained using the dye and for assessing its potential toxicity. researchgate.net
Integrating these data with proteomics (studying protein expression) and metabolomics would provide a comprehensive, multi-omics picture of the cellular response to this compound, moving beyond its function as a simple fluorescent marker to understanding its role as a bioactive molecule within a complex biological system. pnas.org
Preclinical Research Applications and Future Trajectories of Iris 7 Ws Carboxylic Acid
Development of Iris 7-WS Carboxylic Acid as a Molecular Probe for Biological Systems
The utility of a fluorescent dye in biological research is determined by its photophysical properties and its capacity for chemical modification. This compound is characterized by its absorption and emission in the near-infrared spectrum, with an excitation maximum (λex) at 777 nm and an emission maximum (λem) at 796 nm. sigmaaldrich.com This NIR profile is highly advantageous for biological studies as it minimizes background autofluorescence from endogenous molecules, reduces light scattering, and allows for deeper tissue penetration compared to probes in the visible spectrum. nih.gov
A key structural feature of this compound is the terminal carboxylic acid (-COOH) group. This functional group serves as a chemical handle, allowing the dye to be covalently conjugated to a wide variety of biomolecules, including antibodies, peptides, nucleic acids, or small-molecule drugs, without significantly altering its fluorescent properties. sigmaaldrich.com This adaptability is fundamental to its role as a molecular probe.
The ability to conjugate this compound to specific targeting moieties makes it a powerful tool for pathway elucidation and target validation. By linking the dye to a ligand known to interact with a specific cellular receptor, researchers can visually track the ligand's journey. This includes monitoring its binding to the cell surface, subsequent internalization, and trafficking through various cellular compartments. Such studies provide direct evidence of target engagement in a native cellular environment.
For example, a process analogous to that used for fluorescent taxol derivatives could be employed. nih.gov By conjugating this compound to a novel drug candidate, researchers can perform live-cell imaging to confirm that the drug reaches its intended intracellular target. This visual confirmation is a critical step in validating the mechanism of action and can help explain why a compound is effective or not. The high signal-to-noise ratio afforded by its NIR fluorescence ensures that the probe's signal can be clearly distinguished from cellular autofluorescence, enabling precise localization.
High-throughput screening (HTS) enables the rapid testing of thousands of compounds to identify potential new drugs. nih.gov Fluorescent probes are central to many HTS assay formats. This compound is well-suited for developing such assays, particularly for identifying inhibitors of protein-protein or protein-ligand interactions.
One common HTS method is the fluorescence polarization (FP) assay. In a hypothetical FP assay using this probe, this compound would be conjugated to a known binding partner (ligand) of a target protein. This fluorescent conjugate, when bound to the large protein, tumbles slowly in solution and emits highly polarized light. In a screening campaign, if a test compound from a chemical library successfully displaces the fluorescent conjugate from the target protein, the smaller, unbound conjugate will tumble more rapidly, resulting in a measurable decrease in fluorescence polarization. elifesciences.org This change signals a "hit" and identifies the compound as a potential modulator of the target. The robust and stable fluorescence of this compound makes it a reliable reporter for such automated screening platforms. plos.org
Investigative Studies in In Vitro and Ex Vivo Disease Models Utilizing this compound
The translation of basic biological findings into clinically relevant knowledge requires robust disease models. In vitro (cell-based) and ex vivo (tissue-based) systems provide controlled environments to study disease mechanisms and evaluate therapeutic candidates.
Cell-based models are fundamental to modern biomedical research, allowing for the investigation of cellular responses in a controlled setting. univr.it this compound can be used to create targeted probes to study specific pathological processes at the cellular level.
For instance, in oncology research, a conjugate of this compound and an antibody targeting a tumor-specific antigen could be used to selectively label cancer cells within a mixed cell population. Using techniques like flow cytometry or fluorescence microscopy, researchers could then quantify the level of antigen expression or assess the efficacy of an antibody-drug conjugate in delivering its payload specifically to cancer cells while sparing healthy ones. This approach is analogous to the use of other cell-permeable fluorophores which are modified to enhance their utility in cellular assays. nih.gov
While 2D cell cultures are informative, they often fail to replicate the complex three-dimensional architecture and cell-cell interactions of native tissues. kdbio.com Tissue organoids and co-culture systems have emerged as more physiologically relevant models that better mimic the in vivo environment. nih.govnih.govhubrecht.eu These 3D systems, which can include multiple cell types, are invaluable for studying complex biological processes like tumor invasion, immune cell infiltration, and drug penetration. cnr.it
The deep tissue penetration of the NIR light used to excite this compound makes it particularly valuable for imaging these complex 3D structures. A probe constructed from Iris 7-WS could be used to measure the ability of a potential drug to penetrate a tumor organoid and reach cells deep within the structure. This provides a more accurate assessment of drug efficacy than what can be achieved in a simple monolayer culture, helping to bridge the gap between in vitro testing and in vivo outcomes. nih.gov
Comparative Analysis of this compound with Established Research Tools or Lead Compounds
The selection of a fluorescent probe depends on the specific requirements of an experiment, including the desired wavelength, brightness, and chemical properties. This compound can be compared with other classes of fluorescent probes that also feature a carboxylic acid handle for conjugation.
| Feature | This compound | BDP 576/589 Carboxylic Acid | 7-Hydroxycoumarin-3-Carboxylic Acid (7OHCCA) | Carbon Quantum Dots (CQDs) |
|---|---|---|---|---|
| Fluorophore Class | Heptamethine Cyanine (B1664457) | Boron Dipyrromethene (BODIPY) | Coumarin | Carbon Nanoparticle |
| Excitation (λex) | 777 nm sigmaaldrich.com | ~576 nm lumiprobe.com | ~405 nm nih.gov | Tunable, often UV-Blue uniroma1.it |
| Emission (λem) | 796 nm sigmaaldrich.com | ~589 nm lumiprobe.com | ~450 nm nih.gov | Tunable, often Blue-Green uniroma1.it |
| Spectral Range | Near-Infrared (NIR) | Orange | Blue | Varies (typically Visible) |
| Key Advantage | Low background, deep tissue penetration. nih.gov | High quantum yield, photostable. lumiprobe.com | Small size, established chemistry. nih.gov | High biocompatibility, tunable surface chemistry. cnr.it |
| Primary Application Context | In vivo or deep tissue ex vivo imaging. | Confocal microscopy, fluorescence polarization. | Flow cytometry, cellular imaging. | Biosensing, bioimaging. uniroma1.it |
Compared to probes in the visible spectrum like BDP 576/589 carboxylic acid lumiprobe.com or 7OHCCA nih.gov, the primary advantage of this compound is its operation in the NIR window. This makes it superior for applications requiring deep tissue imaging or in systems with high intrinsic autofluorescence. While BODIPY dyes are known for their exceptional brightness and photostability, and coumarins are valued for their small size, neither can match the signal-to-noise benefits of a NIR probe in complex biological samples. Carbon quantum dots represent a different class of probe altogether, offering broad customizability but lacking the precise, well-defined molecular structure of a synthetic dye like this compound. uniroma1.itcnr.it
Ethical Considerations in Research and Responsible Innovation with this compound
The advancement of chemical tools like this compound necessitates a parallel consideration of the ethical landscapes they inhabit. The framework of Responsible Research and Innovation (RRI) is critical in this context, aiming to align scientific and technological progress with societal values and needs. imperial.ac.uk RRI encourages researchers to anticipate the potential consequences of their work, reflect on its purpose, and engage in inclusive deliberation with stakeholders. portlandpress.com For a specialized fluorescent probe such as this compound, this involves a multi-faceted ethical appraisal.
Key ethical considerations include data integrity, the interpretation of results derived from imaging studies, and the potential for dual-use applications. As a research tool, the precision of this compound in labeling and tracking biological molecules is paramount; however, this capability also demands rigorous standards for experimental design and data reporting to prevent misinterpretation.
The concept of responsible innovation also extends to the entire lifecycle of the research, from the initial proposal to the dissemination of findings. imperial.ac.uk It involves creating the time and space for shared reflection on the research direction, which can lead to alterations in project design to address potential concerns. tandfonline.com For example, discussions within interdisciplinary teams might cover the implications of developing highly sensitive probes for disease detection, including issues of privacy and the potential for stigmatization. The drive in synthetic biology and chemical biology to create novel molecules and systems with unprecedented capabilities carries an inherent responsibility to manage the associated risks and ethical challenges. researchcommons.org This proactive approach to ethics moves beyond simple compliance to foster a culture of responsibility, ensuring that the pursuit of knowledge with tools like this compound is conducted in a socially conscious and beneficial manner. imperial.ac.ukportlandpress.com
Emerging Research Directions and Unanswered Questions for this compound
The utility of this compound as a fluorescent probe is well-established, but its full potential is yet to be unlocked. Future research is poised to explore its capabilities in more complex biological systems and through innovative chemical and computational strategies.
An exciting frontier in the application of cyanine dyes like this compound is the exploration of their interactions with other agents to produce synergistic effects. Research has shown that the formation of cyanine dye dimers can lead to a significant enhancement of photoacoustic signals, a phenomenon attributed to fluorescence quenching and increased photostability. nih.gov This suggests that inducing the aggregation of this compound molecules could amplify its utility in certain imaging modalities.
Furthermore, cyanine dyes can be combined with other molecules to create multifunctional agents. For instance, the self-assembly of a hydrophilic cyanine dye with a hydrophobic drug, curcumin, resulted in a nanocolloid that demonstrated remarkable synergistic antitumor activity through combined chemo-photothermal therapy. bohrium.com Similarly, conjugating Indocyanine Green (ICG), another cyanine dye, with gold-based nanomaterials enhanced its stability and photodynamic therapy effects. mdpi.com These findings open a promising research avenue for this compound, where it could be co-assembled or conjugated with therapeutic compounds or nanoparticles to create theranostic agents—probes that both image and treat diseases. The potential for antagonistic interactions, where the presence of another agent might quench fluorescence or inhibit function, also warrants systematic investigation to define the compound's compatibility and limitations.
Table 1: Examples of Synergistic Interactions Involving Cyanine Dyes
| Interacting Agent | Cyanine Dye Type | Synergistic Outcome | Potential Application | Reference |
|---|---|---|---|---|
| Self (Dimerization) | Cypate (Heptamethine Cyanine) | 3.6-fold increase in photoacoustic signal compared to monomer. | Enhanced molecular imaging of tumors. | nih.gov |
| Gold-Gold Sulfide Nanoparticles | Indocyanine Green (ICG) | Enhanced stability and improved cytotoxicity for photothermal/photodynamic therapy. | Cancer therapy (HeLa cell line). | mdpi.com |
| Curcumin (Hydrophobic Drug) | IR783 (Hydrophilic Cyanine) | Formation of a nanocolloid for synergistic chemo-photothermal therapy. | Imaging-guided cancer therapy. | bohrium.com |
| Anionic Cyanine Dye (C5TNa) | Cationic Cyanine Dye (Cy-Et) | 7.1-fold enhancement in photoacoustic response compared to ICG. | Augmented photoacoustic imaging and photothermal therapy. | bohrium.com |
The carboxylic acid group on this compound is a key feature, providing a versatile handle for chemical modification. sigmaaldrich.com Novel derivatization strategies focused on this and other sites on the cyanine scaffold can significantly expand its biological profile beyond that of a simple fluorescent label.
One major strategy involves conjugation to biomolecules. The carboxylic acid can be activated to form covalent bonds with amines on proteins, peptides, or nucleic acids, enabling highly specific targeting of cellular components. sigmaaldrich.comgoogle.com Beyond simple conjugation, derivatization can be used to fundamentally alter the dye's properties. For example, halogenation of the cyanine structure has been shown to significantly increase the production of free radicals under irradiation, enhancing efficacy in photodynamic therapy. mdpi.com Another approach is to introduce moieties that improve physicochemical properties. Attaching water-soluble polymers or additional charged groups like sulfonates can increase hydrophilicity, which reduces the tendency for aggregation and non-specific binding, leading to brighter and more photostable probes. google.com The development of zwitterionic cyanine dyes represents another sophisticated strategy, enhancing capabilities for cell and tissue imaging. bham.ac.uk By systematically exploring these and other derivatization pathways, new versions of this compound could be created with tailored functions, such as pH sensitivity, enhanced cell permeability, or the ability to act as a "photocage" that releases a therapeutic molecule upon light activation. crimsonpublishers.com
Table 2: Derivatization Strategies for Cyanine Dyes
| Strategy | Chemical Modification | Expanded Biological Profile | Reference |
|---|---|---|---|
| Bioconjugation | Activation of a carboxyl group to link with biomolecules. | Targeted imaging of specific proteins or nucleic acids. | sigmaaldrich.comgoogle.com |
| Halogenation | Incorporation of halogen atoms (e.g., iodine) into the dye structure. | Increased free radical production for enhanced photodynamic therapy. | mdpi.com |
| Improved Hydrophilicity | Addition of water-soluble polymers or multiple sulfonic acid groups. | Reduced aggregation, decreased photobleaching, and enhanced brightness. | google.com |
| Zwitterionic Design | Incorporation of both positive (e.g., trimethylammonioalkyl) and negative (e.g., sulfonate) charges. | Geometrically balanced structures with improved properties for cell and tissue imaging. | bham.ac.ukresearchgate.net |
| Meso-Position Substitution | Replacing a chlorine atom at the central (meso) position of the polymethine chain with various substituents. | Versatile conjugation site for linking targeting ligands, antibodies, or drugs. | crimsonpublishers.com |
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of chemical probes like this compound. nih.gov These computational methods can analyze vast datasets to identify complex relationships between a molecule's structure and its biological activity, moving beyond traditional, often time-consuming, trial-and-error synthesis. researchgate.net
One key application is in de novo molecular design. Generative AI models can learn the principles of chemical structure and desired properties from existing dye databases and then propose novel molecular structures, such as new derivatives of this compound, that are predicted to have superior brightness, photostability, or target affinity. nih.gov Graph neural networks are particularly well-suited for this, as they can represent molecules as graphs and learn features automatically from the data, bypassing the need for handcrafted descriptors. youtube.com
Table 3: Applications of AI/ML in Chemical Probe Development
| AI/ML Application | Specific Technique | Purpose in Chemical Biology | Reference |
|---|---|---|---|
| Molecular Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Predicting physicochemical and biological properties (e.g., solubility, toxicity, fluorescence) from chemical structure. | acs.orgacs.org |
| De Novo Drug/Probe Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generating novel chemical structures with desired biological activities or properties. | nih.govyoutube.com |
| Virtual Screening | Various ML models | Rapidly screening large virtual libraries of compounds to identify promising "hit" molecules for synthesis and testing. | nih.govyoutube.com |
| Structure-Activity Relationship (SAR) Analysis | Explainable AI (XAI) | Identifying which molecular features and structural elements are most important for a given biological effect, guiding rational design. | acs.org |
Q & A
Q. What are the standard analytical techniques for confirming the identity and purity of Iris 7-WS carboxylic acid in synthetic samples?
To confirm identity and purity, employ a combination of physicochemical and spectroscopic methods:
- Melting point determination : Compare experimental values with literature data to assess purity .
- Neutralization equivalent : Quantify acid strength via titration with a standardized base .
- Spectroscopic characterization : Use ¹H/¹³C NMR to confirm structural integrity and FT-IR to validate the carboxylic acid functional group (C=O stretch at ~1700 cm⁻¹) .
- Chromatographic methods : HPLC or GC-MS can detect impurities and quantify purity .
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?
- Catalyst screening : Test heterogeneous catalysts (e.g., sulfonic acid resins or zeolites) to enhance esterification efficiency .
- Reaction monitoring : Use in-situ FT-IR or NMR to track intermediate formation and adjust reaction conditions (temperature, solvent) dynamically .
- By-product analysis : Employ LC-MS to identify side products and refine stoichiometric ratios or purification protocols (e.g., recrystallization solvents) .
Advanced Research Questions
Q. What methodologies are recommended for investigating the pharmacokinetic limitations of this compound, particularly regarding blood-brain barrier (BBB) permeability?
- Bioisostere replacement : Replace the carboxylic acid group with non-ionizable isosteres (e.g., tetrazoles or acyl sulfonamides) to improve passive diffusion .
- In vitro BBB models : Use MDCK cell monolayers to measure permeability coefficients and compare with control compounds .
- Computational modeling : Apply molecular dynamics simulations to predict logP and membrane partitioning .
Q. How should researchers design experiments to assess the bioisosteric replacement of the carboxylic acid group in Iris 7-WS to enhance metabolic stability?
- Metabolic profiling : Incubate derivatives with liver microsomes and use LC-HRMS to identify oxidative metabolites .
- Stability assays : Measure half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to evaluate pH-dependent degradation .
- Structure-activity relationship (SAR) : Synthesize a panel of isosteres and correlate structural features (e.g., steric bulk, H-bond capacity) with metabolic rates .
Q. What experimental approaches can resolve contradictions between computational predictions and experimental data for the acidity (pKa) of this compound?
- Multi-method validation : Compare pKa values derived from potentiometric titration , UV-Vis spectroscopy , and computational methods (e.g., COSMO-RS) .
- Error analysis : Quantify uncertainties in computational parameters (e.g., solvation models) and experimental conditions (ionic strength, temperature) .
- Crystallographic data : Use X-ray diffraction to assess hydrogen-bonding networks that may influence acidity .
Methodological Guidance for Data Analysis and Reporting
Q. How should researchers structure experimental reports to ensure reproducibility of this compound studies?
- Detailed supplemental data : Include raw spectral data (NMR, IR), chromatograms, and crystallographic coordinates in supporting information .
- Stepwise protocols : Document synthesis, purification, and characterization steps verbatim, including failure cases .
- Statistical reporting : Provide mean ± SD for triplicate measurements (e.g., melting points, yields) .
What criteria should guide the formulation of hypothesis-driven research questions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
